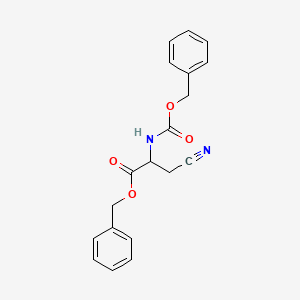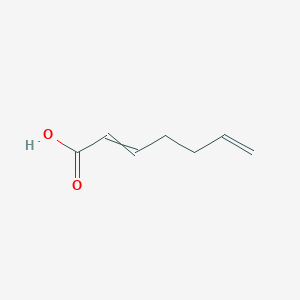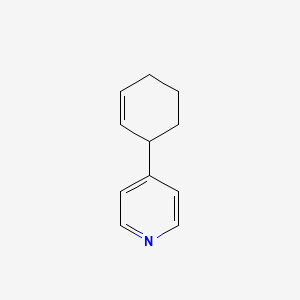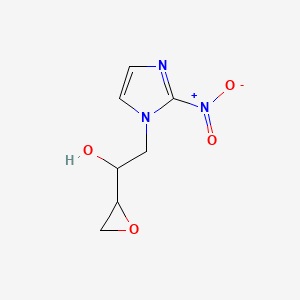
(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acetic Acid Functionalization: The acetic acid moiety can be introduced through various methods, including the use of acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its isoxazole ring is a common motif in many pharmaceuticals, and modifications to its structure can lead to compounds with improved therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The isoxazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole-4-carboxylic acid: Another isoxazole derivative with a carboxylic acid functional group.
5-Amino-3-isoxazolecarboxylic acid: An isoxazole compound with an amino group.
3,5-Dimethylisoxazole: A simple isoxazole derivative with methyl groups.
Uniqueness
(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid is unique due to the presence of the tert-butoxycarbonylamino group, which can provide steric protection and influence the compound’s reactivity and biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Número CAS |
97517-67-4 |
|---|---|
Fórmula molecular |
C10H14N2O5 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-7-4-6(17-12-7)5-8(13)14/h4H,5H2,1-3H3,(H,13,14)(H,11,12,15) |
Clave InChI |
SJEZXQZPIPTNIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NOC(=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)



![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)


![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)



![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
